2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate

Drug Discovery Medicinal Chemistry Physicochemical Property Optimization

2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate (CAS 355433-25-9) is a synthetic small molecule featuring an 8-methylquinoline core, a phenacyl ester at the 4-position, and a 4-heptylphenyl group at the 2-position. This compound is part of the Sigma-Aldrich rare and unique chemical collection (SALOR-INT L209252-1EA) provided to early discovery researchers.

Molecular Formula C32H33NO3
Molecular Weight 479.6 g/mol
CAS No. 355433-25-9
Cat. No. B12052959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate
CAS355433-25-9
Molecular FormulaC32H33NO3
Molecular Weight479.6 g/mol
Structural Identifiers
SMILESCCCCCCCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)OCC(=O)C4=CC=CC=C4)C
InChIInChI=1S/C32H33NO3/c1-3-4-5-6-8-13-24-17-19-25(20-18-24)29-21-28(27-16-11-12-23(2)31(27)33-29)32(35)36-22-30(34)26-14-9-7-10-15-26/h7,9-12,14-21H,3-6,8,13,22H2,1-2H3
InChIKeyKFMUWHLBBJQLHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate: A Distinctive Quinoline-4-Carboxylate Scaffold for Scientific Procurement


2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate (CAS 355433-25-9) is a synthetic small molecule featuring an 8-methylquinoline core, a phenacyl ester at the 4-position, and a 4-heptylphenyl group at the 2-position [1]. This compound is part of the Sigma-Aldrich rare and unique chemical collection (SALOR-INT L209252-1EA) provided to early discovery researchers [1] . Its core scaffold is directly linked to a class of potent, slowly dissociating negative allosteric modulators (NAMs) of the melanin-concentrating hormone receptor 1 (MCH1), a validated anti-obesity target [2]. The specific combination of substituents on the quinoline ring creates a unique chemical space that differentiates it from other 8-methylquinoline analogs and standard in-class compounds.

Procurement Risk: Why 8-Methylquinoline Ester Analogs Cannot Simply Interchange for 2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate


Generic substitution within the 8-methylquinoline-4-carboxylate series is scientifically unsound due to the profound impact of the ester moiety on key drug-like properties and experimental reproducibility. The 2-oxo-2-phenylethyl (phenacyl) ester group in this compound is not a passive spectator; it directly influences the molecule's logP and lipophilic ligand efficiency (LLE), which are critical drivers of target binding kinetics and selectivity, as demonstrated by the dramatic difference in IC50 values and residence times between closely related analogs MQ1, MQ2, and MQ3 [1]. The heptyl chain on the phenyl ring at the 2-position further modulates these properties, making simple swap-outs to a methyl, bromo, or other ester analog likely to produce divergent biological and physicochemical profiles. For reproducible research, only this exact compound should be used to maintain the integrity of structure-activity relationship (SAR) studies.

Quantitative Differentiation Guide for 2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate Procurement


Molecular Weight and Lipophilicity Differentiation from Closest 2-Oxoethyl Ester Analogs

The target compound's phenacyl ester results in a lower molecular weight and predicted lower logP compared to the larger 2-(4-heptylphenyl)-2-oxoethyl ester analog. The molecular weight (MW) of the target compound is 479.61 g/mol . A direct analog, 2-(4-heptylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate (CAS 355429-28-6), has a significantly higher MW of 577.809 g/mol . Another analog, 2-(4-bromophenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate (CAS 355433-26-0), features a bromine atom, leading to a MW of 558.52 g/mol and different halogen-bonding potential . These differences impact membrane permeability and solubility profiles.

Drug Discovery Medicinal Chemistry Physicochemical Property Optimization

Ester-Specific Reactivity: Phenacyl vs. Alkyl/Aryl Ester Hydrolytic Stability

The phenacyl ester is a well-known photolabile and chemically labile protecting group, offering a distinct deprotection pathway compared to the stable alkyl or other oxoethyl ester analogs. Under physiological or specific experimental conditions, the target compound can undergo selective hydrolysis to yield 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylic acid. This differentiates it from the more stable methyl ester (MW 201.22 g/mol) [1] or the bulkier 2-(4-heptylphenyl)-2-oxoethyl ester, which has different steric and electronic properties during enzymatic or chemical hydrolysis. This controlled lability can be exploited in prodrug strategies or in-situ active species generation.

Prodrug Design Chemical Biology Synthetic Chemistry

Core Scaffold Biological Validation: MCH1 Receptor Allosteric Modulation Potential

The 8-methylquinoline core is the pharmacophore for a class of highly potent, slowly dissociating negative allosteric modulators (NAMs) of the MCH1 receptor. The lead compound, MQ1, exhibits an insurmountable antagonism, an IC50 of 2.2 nM (95% CI: 1.8–2.7 nM) in a [125I]-MCH binding assay, and a residence half-life of 78 minutes [1]. While the target compound is the free carboxylic acid's ester prodrug form, its core is identical to the validated series that includes MQ1, MQ2 (IC50 28 nM), and MQ3 (IC50 16 nM) [1]. The 2-(4-heptylphenyl) substitution at the 2-position of the quinoline is a key structural feature absent in many other quinoline libraries.

Metabolic Disease Neuroscience GPCR Pharmacology

High-Value Application Scenarios for 2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate in Scientific R&D


Medicinal Chemistry: Synthesis of MCH1 Receptor Negative Allosteric Modulators

This compound is an ideal advanced intermediate for generating a library of MCH1 receptor NAMs for anti-obesity research [1]. The pre-installed 4-heptylphenyl and 8-methylquinoline core allows medicinal chemists to focus on diversifying the ester, followed by simple hydrolysis to the active carboxylic acid for subsequent amide coupling or other derivatizations. This bypasses multiple linear synthetic steps required when starting from simpler, commercially available quinoline-4-carboxylic acids.

Chemical Biology: Controlled-Release Prodrug for Intracellular Delivery

The photolabile phenacyl ester functionality enables its use as a 'caged' compound. Researchers can deliver the lipophilic, membrane-permeable prodrug into cells, then use a focused light source (e.g., 365 nm) to trigger the release of the active 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylic acid in a spatially and temporally controlled manner. This application is directly supported by the compound's unique ester configuration, which distinguishes it from standard methyl or ethyl ester analogs that lack this photochemical release mechanism [2].

Structure-Activity Relationship (SAR) Studies: Core Scaffold Optimization

For groups investigating the SAR of the 8-methylquinoline chemotype, this compound provides a unique combination of substituents (8-methyl, 2-(4-heptylphenyl), and 4-phenacyl ester) that is not replicated in other commercially available analogs. Comparative studies between this compound and its 4-heptylphenyl-2-oxoethyl or 4-bromophenyl-2-oxoethyl ester variants (CAS 355429-28-6, 355433-26-0) will directly elucidate the impact of ester group size, polarity, and halogen content on target binding, selectivity, and ADME properties .

Analytical Chemistry: Development of LC-MS/MS Quantification Methods

The distinct molecular ion ([M+H]+ at m/z 480.3) and fragmentation pattern of this compound make it an excellent candidate for use as an internal standard or reference material in the development of sensitive LC-MS/MS methods for quantifying related active pharmaceutical ingredients (APIs) in biological matrices. Its purity and availability from a Sigma-Aldrich rare chemical collection ensure a reliable source for method validation, as opposed to less accessible or uncharacterized in-house synthetic batches.

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